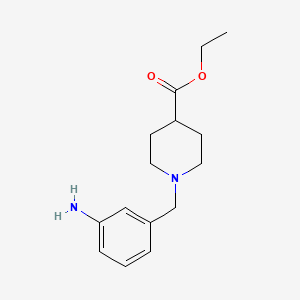

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYBQSXOZUFNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384180 | |

| Record name | Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-22-4 | |

| Record name | Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate" basic properties

An In-depth Technical Guide to Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

Abstract

This compound is a disubstituted piperidine derivative that serves as a versatile chemical intermediate in synthetic chemistry. Possessing a secondary amine within a piperidine ring, an aromatic primary amine, and an ethyl ester, this molecule offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route with detailed protocols, potential applications in medicinal chemistry, and essential safety and handling information. The content is tailored for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, a core structure that appears in a vast array of clinically approved pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties:

-

Physicochemical Modulation: The saturated heterocyclic system allows for precise control over key drug-like properties such as lipophilicity and aqueous solubility. The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, enhancing water solubility and enabling critical interactions with biological targets.[1]

-

Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

-

Structural Versatility: Its non-planar, chair-like conformation provides a three-dimensional framework for orienting substituents in specific vectors, which is crucial for optimizing binding affinity to enzyme active sites or receptors.

This compound is a prime example of a functionalized building block designed to leverage these advantages. The primary aromatic amine serves as a key nucleophile or a precursor for diazonium chemistry, while the ethyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing avenues for extensive library synthesis.

Physicochemical and Structural Properties

The core attributes of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 306937-22-4 | [2] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 262.35 g/mol | [2][3] |

| Physical Form | Solid, semi-solid, or lump | [3] |

| Melting Point | 42 °C | [2] |

| Purity (Typical) | ≥97% | [3] |

| Storage Temperature | 2-8 °C, under inert atmosphere, protected from light | [3] |

| InChI Key | WXYBQSXOZUFNJY-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

While specific synthetic preparations are not extensively detailed in the public literature, a highly efficient and common method for its synthesis is the reductive amination between ethyl piperidine-4-carboxylate and 3-aminobenzaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the benzylic C-N bond, identifying the key starting materials: ethyl piperidine-4-carboxylate and a 3-aminobenzyl synthon.

Caption: Retrosynthetic analysis via a C-N disconnection.

Proposed Synthesis Workflow

The forward synthesis involves the formation of an intermediate imine (or iminium ion) from the two starting materials, followed by in-situ reduction to yield the final secondary amine product.

Caption: Proposed workflow for synthesis via reductive amination.

Detailed Synthesis Protocol (Proposed)

This protocol describes a standard laboratory-scale procedure for reductive amination.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

3-Aminobenzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (catalytic, ~2-3 drops)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl piperidine-4-carboxylate (1.0 eq) and 3-aminobenzaldehyde (1.0 eq).

-

Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration).

-

Add a catalytic amount of glacial acetic acid to the solution. Stir at room temperature for 20-30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification: The crude product can be purified using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to prevent the amine product from streaking on the acidic silica.

Characterization: The structure of the purified product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons (in the 6.5-7.5 ppm region), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons.

-

¹³C NMR: Will show distinct peaks for the ester carbonyl, aromatic carbons, benzylic carbon, and the carbons of the piperidine and ethyl groups.

-

Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion at m/z 263.36.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3400 cm⁻¹), C=O of the ester (~1730 cm⁻¹), and C-N bonds.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them. Its bifunctional nature makes it an ideal starting point for generating libraries of compounds for screening.

-

As a Key Building Block: The primary amine on the phenyl ring is a versatile handle for introducing diversity. It can be acylated, sulfonated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to attach various pharmacophores.[4]

-

Lead Optimization: The piperidine nitrogen and the ethyl ester provide additional modification points. For example, hydrolysis of the ester to the carboxylic acid allows for amide coupling with a wide range of amines, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

-

Targeting CNS Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[1] This intermediate is well-suited for synthesizing analogs of compounds aimed at neurological targets.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions, as it is classified as hazardous.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Corrosive | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Measures: [3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8 °C) under an inert atmosphere.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately rinse with water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This compound represents a strategically designed chemical intermediate that embodies the utility of the piperidine scaffold in modern synthetic and medicinal chemistry. Its well-defined reactive sites—the primary aromatic amine, the piperidine nitrogen, and the ethyl ester—provide a robust platform for the synthesis of diverse and complex molecules. While requiring careful handling due to its corrosive nature, its value as a building block for developing novel therapeutics, particularly for CNS-related targets, is significant. This guide provides the foundational knowledge for its safe handling, synthesis, and strategic deployment in research and development programs.

References

-

ChemWhat. This compound CAS#: 306937-22-4. [Link]

-

Capot Chemical. MSDS of 1-Benzyl-3-boc-amino-piperidine-4-carboxylic acid ethyl ester. [Link]

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

-

PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]

-

PubChem. CID 161290137. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. [Link]

-

Gomtsyan, A. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116892. [Link]

-

Pharmaffiliates. Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. [Link]

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 306937-22-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. capotchem.com [capotchem.com]

An In-depth Technical Guide to Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate (CAS 306937-22-4)

Introduction: The Strategic Value of the Aminobenzyl-Piperidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven interaction with a wide range of biological targets. The piperidine ring is a cornerstone of this group, prized for its conformational rigidity, basic nitrogen atom which can serve as a key pharmacophoric feature, and its synthetic versatility.[1] When combined with an aminobenzyl moiety, the resulting structure, exemplified by Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate, becomes a highly valuable building block for drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

The core structure marries the piperidine-4-carboxylate motif, a common feature in agents targeting the central nervous system (CNS), with a flexible aminobenzyl group.[2] The primary aromatic amine serves as a crucial synthetic handle for further elaboration, allowing for the construction of amides, sulfonamides, or participation in various coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This strategic design makes the title compound a key intermediate for libraries targeting a multitude of receptors and enzymes.

Physicochemical & Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in a research setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 306937-22-4 | [3] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [3] |

| Molecular Weight | 262.35 g/mol | [3] |

| Physical Form | Pale-yellow to Yellow-brown Solid or semi-solid | |

| Melting Point | 42-46 °C | [3] |

| Storage | 2-8 °C, Keep in dark place, inert atmosphere | |

| Purity (Typical) | ≥97% | |

| Hazard Signal | Danger | [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [4] |

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is corrosive and requires careful handling in a well-ventilated fume hood.[4]

Strategic Synthesis Pathway

The synthesis of this compound is most reliably achieved via a two-step sequence. This approach circumvents the potential self-reactivity and instability of starting materials like 3-aminobenzyl bromide. The chosen pathway involves:

-

N-Alkylation: Reaction of ethyl piperidine-4-carboxylate with 3-nitrobenzyl bromide to form the stable nitro-substituted intermediate.

-

Nitro Group Reduction: Conversion of the aromatic nitro group to the target primary amine.

This strategy offers high yields and cleaner reaction profiles compared to direct reductive amination with the unstable 3-aminobenzaldehyde.

Caption: Overall two-step synthesis strategy.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and purification of the title compound.

Step 1: Synthesis of Ethyl 1-(3-Nitrobenzyl)piperidine-4-carboxylate (Intermediate)

This procedure details the N-alkylation of the piperidine nitrogen. The choice of a mild, non-nucleophilic base like potassium carbonate is crucial to prevent side reactions such as ester hydrolysis. Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature.

Caption: Experimental workflow for N-alkylation.

Detailed Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (approx. 0.2 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-nitrobenzyl bromide (1.05 eq.) to the mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete upon disappearance of the ethyl piperidine-4-carboxylate spot.

-

Once complete, cool the reaction mixture to room temperature and filter off the inorganic solids through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate, which can be used directly in the next step or purified by flash column chromatography if necessary.

Step 2: Reduction of Ethyl 1-(3-Nitrobenzyl)piperidine-4-carboxylate to this compound (Final Product)

The reduction of the aromatic nitro group is a critical transformation. Two robust methods are presented: catalytic hydrogenation, which is a very clean method but requires specialized equipment, and a classic metal-acid reduction using tin(II) chloride, which is highly reliable and accessible.

Method A: Catalytic Hydrogenation

This is often the preferred method due to its clean nature, producing water as the primary byproduct. Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[5] The ester functionality is stable under these neutral conditions.

Detailed Methodology (Method A):

-

In a hydrogenation vessel, dissolve the crude Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 0.1 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

-

Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas (H₂) to the vessel (typically via a balloon or a Parr hydrogenator apparatus) to a pressure of 1-3 atm.

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Keep the filter pad wet to prevent the catalyst from igniting upon exposure to air.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1%) of triethylamine to prevent streaking of the basic amine product.

Method B: Tin(II) Chloride Reduction

This classical method is an excellent alternative when hydrogenation equipment is unavailable. It is highly chemoselective for the nitro group in the presence of the ester.[5][7] The work-up requires careful basification to break up the tin salts and liberate the free amine.

Caption: Workflow for Tin(II) Chloride reduction.

Detailed Methodology (Method B):

-

To a round-bottom flask, add the crude Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate (1.0 eq.) and ethanol (approx. 0.2 M).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Dilute the residue with ethyl acetate and cool in an ice-water bath.

-

Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is >10. A thick, white precipitate of tin salts will form.[6]

-

Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography as described in Method A.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. The following is the expected analytical profile for this compound.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.0-7.2 (m, 1H): Aromatic proton (triplet) on the aminobenzyl ring.

-

~6.5-6.7 (m, 3H): Remaining aromatic protons.

-

~4.1 (q, 2H): -O-CH₂ -CH₃ of the ethyl ester.

-

~3.6 (s, 2H): -N-CH₂ -Ar (benzylic protons).

-

~3.5 (br s, 2H): -NH₂ protons (may be broad and exchangeable with D₂O).

-

~2.8-3.0 (m, 2H): Axial protons on piperidine ring (C2, C6).

-

~2.2-2.4 (m, 1H): Piperidine proton at C4.

-

~2.0-2.2 (m, 2H): Equatorial protons on piperidine ring (C2, C6).

-

~1.7-1.9 (m, 4H): Protons on piperidine ring (C3, C5).

-

~1.2 (t, 3H): -O-CH₂-CH₃ of the ethyl ester.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~175.0: Ester carbonyl carbon (C =O).

-

~146.5: Aromatic carbon attached to the amino group (C -NH₂).

-

~139.0: Aromatic quaternary carbon (C -CH₂).

-

~129.0: Aromatic C H.

-

~118.0: Aromatic C H.

-

~115.0: Aromatic C H.

-

~114.0: Aromatic C H.

-

~63.0: Benzylic carbon (-N-C H₂-Ar).

-

~60.5: Ester methylene carbon (-O-C H₂-CH₃).

-

~53.0: Piperidine carbons adjacent to nitrogen (C 2, C 6).

-

~41.0: Piperidine carbon at C4.

-

~28.5: Piperidine carbons at C3, C5.

-

~14.2: Ester methyl carbon (-O-CH₂-C H₃).

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 263.1754 for C₁₅H₂₃N₂O₂⁺.

Rationale for Synthesis and Potential Applications

While specific biological activity for CAS 306937-22-4 is not extensively documented in public literature, its structure is emblematic of scaffolds used in the development of CNS-active agents and other targeted therapies. The piperidine-4-carboxylate core is a well-established pharmacophore in compounds designed as analgesics and neuroleptic agents.[8]

The 1-(3-aminobenzyl) substitution provides a versatile platform for several strategic applications in drug discovery:

-

Library Synthesis: The primary amine is an ideal point for diversification. Reaction with a library of carboxylic acids, sulfonyl chlorides, or isocyanates can rapidly generate a large number of analogs for high-throughput screening.

-

Fragment-Based Drug Design (FBDD): This compound can serve as a core fragment to which other pharmacophoric elements are attached, exploring binding pockets of target proteins.

-

Targeting CNS Disorders: Derivatives of benzylpiperidines have shown activity as acetylcholinesterase inhibitors (for Alzheimer's disease), dopamine receptor ligands (for schizophrenia), and sigma receptor ligands (implicated in various neurological conditions).[2]

-

Oncology: The piperidine scaffold is also prevalent in kinase inhibitors, where it can act as a linker or a solubilizing group.

The synthesis of this compound is a strategic first step towards accessing novel chemical entities with potential therapeutic value across multiple disease areas.

Conclusion

This compound is a valuable and versatile chemical intermediate whose strategic importance lies in its combination of a privileged piperidine scaffold and a reactive primary amine. The robust, two-step synthesis protocol detailed in this guide provides a reliable and scalable route to access this compound in high purity. Its well-defined structure and dual points of functionality make it an essential tool for medicinal chemists and drug development professionals aiming to create novel and diverse libraries of compounds for the discovery of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 306937-22-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. Retrieved from a relevant BenchChem technical document.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- RSC Publishing. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.

- ACS Green Chemistry Institute. (n.d.). Pharmaceutical Roundtable Reagent Guides: Sn2+ reduction.

- BenchChem. (2025, December). Introduction to the role of piperidine scaffolds in medicinal chemistry.

- Ishida, J., et al. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

-

Kuran, B., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. chemwhat.com [chemwhat.com]

- 4. fishersci.es [fishersci.es]

- 5. rsc.org [rsc.org]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate: Properties, Synthesis, and Applications

Abstract

Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate is a versatile bifunctional molecule of significant interest to the medicinal chemistry and drug discovery sectors. As a derivative of the piperidine scaffold, a privileged structure in numerous FDA-approved pharmaceuticals, this compound serves as a crucial building block for the synthesis of complex molecular architectures.[1][2][3] Its structure incorporates a reactive primary aromatic amine and an ethyl ester, providing orthogonal chemical handles for multistep synthetic campaigns. This guide offers a comprehensive overview of its physicochemical properties, outlines a robust and validated synthetic protocol, discusses its strategic applications in drug development, and provides essential safety and handling information for laboratory professionals.

Part 1: Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility. The tertiary amine within the piperidine ring is basic, the aromatic amine serves as a key nucleophilic handle for further derivatization, and the ethyl ester provides a site for hydrolysis or amidation.

Key Properties

A summary of the essential physicochemical data for this compound is presented below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Weight | 262.35 g/mol | , |

| Molecular Formula | C₁₅H₂₂N₂O₂ | , |

| CAS Number | 306937-22-4 | , |

| Appearance | Solid, semi-solid, or lump | |

| Melting Point | ~42 °C | |

| IUPAC Name | This compound | |

| SMILES | CCOC(=O)C1CCN(CC2=CC=CC(=C2)N)CC1 | |

| InChI Key | WXYBQSXOZUFNJY-UHFFFAOYSA-N |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra should be acquired for each synthesized batch, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the benzylic methylene protons (~δ 3.5 ppm), the ethyl ester protons (a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm), and multiple overlapping signals for the piperidine ring protons. The primary amine protons will appear as a broad singlet.[4][5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ester carbonyl carbon (~δ 175 ppm), aromatic carbons (δ 115-148 ppm), and various aliphatic carbons corresponding to the piperidine ring, the benzylic methylene, and the ethyl group.[5][6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 263.36.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C-N stretching vibrations.

Part 2: Synthesis and Purification

The synthesis of N-substituted piperidines is a cornerstone of synthetic organic chemistry. For the target molecule, reductive amination represents the most efficient and reliable synthetic strategy.[7][8] This method involves the condensation of a secondary amine (ethyl piperidine-4-carboxylate) with an aldehyde (3-aminobenzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Synthetic Workflow: Reductive Amination

The causality behind this choice of protocol is its high efficiency, operational simplicity, and the commercial availability of mild reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃], which selectively reduce the iminium ion in the presence of the aldehyde.[9]

Caption: One-pot reductive amination workflow for synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where reaction progress is monitored, ensuring completion before proceeding to purification.

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq) and 3-aminobenzaldehyde (1.1 eq). Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Imine Formation: Stir the solution at room temperature for 1 hour. The formation of the intermediate iminium ion is typically assumed and the reaction proceeds directly to the reduction step.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control any potential exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 60% ethyl acetate in hexanes) to yield this compound as a pure product.

-

Validation: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, and HRMS as described in Part 1.2.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][10][11] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility (when protonated) and metabolic stability, while providing a three-dimensional vector to orient substituents for optimal target binding.[1][2]

A Versatile Chemical Intermediate

This compound is a strategic building block because its functional groups allow for selective, sequential modifications.

-

The Primary Aromatic Amine: This is the most versatile functional group. It can readily undergo a wide array of chemical transformations, including:

-

Amide/Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to explore structure-activity relationships (SAR).

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Further reaction with other aldehydes or ketones.

-

Diazotization: Conversion to a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).

-

-

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol.

This orthogonality allows for the construction of large, diverse chemical libraries from a single, advanced intermediate.

Caption: Derivatization pathways from the core scaffold.

Role in Lead Optimization

In drug discovery, this compound can be used to synthesize analogs of known active molecules. For example, many kinase inhibitors and CNS-active agents feature a substituted benzylamine moiety linked to a heterocyclic core.[12][13] By using this specific building block, researchers can systematically probe the SAR of the meta position of the benzyl ring, potentially improving potency, selectivity, or pharmacokinetic properties of a lead compound.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a corrosive substance.

-

Hazard Identification: GHS labeling indicates it is corrosive (GHS05 pictogram) with the hazard statement H314: "Causes severe skin burns and eye damage."

-

Handling: Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8 °C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for corrosive chemical waste.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, characterized by orthogonal functional groups, provides a reliable and versatile platform for the synthesis of novel chemical entities. The robust synthetic route via reductive amination ensures its accessibility, while its foundation on the privileged piperidine scaffold makes it a highly valuable building block for developing next-generation therapeutics. Adherence to rigorous safety protocols is paramount when harnessing the full potential of this powerful intermediate.

References

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved January 11, 2026, from [Link]

-

Osol, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved January 11, 2026, from [Link]

-

Rubtsov, A. E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved January 11, 2026, from [Link]

-

Bautista, E., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrologycholinesterase. PubMed. Retrieved January 11, 2026, from [Link]

-

Szałaj, N., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US5250542A - Peripherally selective piperidine carboxylate opioid antagonists.

-

ResearchGate. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

-

Reddit. (n.d.). Does piperidine work in reductive amination like this?. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Retrieved January 11, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate" structure

An In-depth Technical Guide to Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate: Synthesis, Characterization, and Applications

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as one of the most vital heterocyclic scaffolds.[1][2][3] Its prevalence in pharmaceuticals, from analgesics to antipsychotics, is a testament to its unique conformational properties and its ability to confer favorable pharmacokinetic characteristics such as improved solubility and metabolic stability.[4] This guide focuses on a specific, highly functionalized derivative: this compound. This molecule is not merely a compound but a strategic platform. The presence of a primary aromatic amine offers a reactive handle for extensive derivatization, while the ethyl ester provides a site for modification or hydrolysis. The N-benzylpiperidine core is a recurring motif in centrally active agents.[5] As such, a comprehensive understanding of its synthesis, properties, and potential is indispensable for researchers in medicinal chemistry and process development. This document serves as a technical deep-dive, grounded in established chemical principles and practical, field-proven methodologies.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 306937-22-4) is a disubstituted piperidine derivative. Its structure integrates a piperidine-4-carboxylate core, N-substituted with a 3-aminobenzyl group. This combination of a secondary amine embedded within a heterocycle, an ester, and a primary aromatic amine makes it a versatile intermediate for chemical synthesis.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 306937-22-4 | [6][7] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [6][7] |

| Molecular Weight | 262.35 g/mol | [6][7] |

| Physical Form | Solid, semi-solid, or liquid | [6] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6] |

| IUPAC Name | This compound |

Strategic Synthesis: The Reductive Amination Approach

The synthesis of N-substituted piperidines can be approached via several routes, but for a target like this compound, the choice of strategy is critical for ensuring yield and purity.

Rationale for Method Selection: Reductive Amination vs. Direct Alkylation

Direct alkylation of Ethyl Piperidine-4-Carboxylate with a 3-aminobenzyl halide is a conceivable pathway. However, this method is fraught with challenges, most notably over-alkylation .[8] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. This byproduct complicates purification and reduces the yield of the desired product.[8]

Reductive amination , conversely, is a highly selective and superior method for this transformation.[8][9] This one-pot reaction involves two key stages:

-

Imine/Iminium Ion Formation: The reaction between the secondary amine of Ethyl Piperidine-4-Carboxylate and 3-aminobenzaldehyde forms a transient iminium ion.

-

Reduction: A selective reducing agent is used to reduce the iminium ion to the target tertiary amine.

This method completely circumvents the issue of over-alkylation, leading to a cleaner reaction profile and higher yields of the mono-benzylated product.[8]

Synthesis Workflow Diagram

The following diagram illustrates the reductive amination pathway for the synthesis of the title compound.

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis and purification of this compound.

Materials and Equipment:

-

Ethyl Piperidine-4-Carboxylate (1.0 eq)

-

3-Aminobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[10]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

-

Round-bottom flask, magnetic stirrer, argon/nitrogen line, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Ethyl Piperidine-4-Carboxylate (1.0 eq) and 3-Aminobenzaldehyde (1.05 eq).

-

Solvation: Dissolve the reactants in anhydrous DCM or DCE to achieve a concentration of approximately 0.1-0.2 M.

-

Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[10] A catalytic amount of acetic acid can be added to accelerate this step, though it is often not necessary.[10]

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. NaBH(OAc)₃ is chosen for its mildness and high selectivity for iminium ions over aldehydes, which prevents the reduction of the starting aldehyde to benzyl alcohol.[10]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) until the reaction is complete (typically 2-12 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Structural Elucidation and Spectroscopic Signature

Confirming the structure of the synthesized compound is paramount. The following is a guide to the expected spectroscopic data based on the compound's structure and data from analogous molecules.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment | Rationale |

| Aromatic | 6.5 - 7.2 | m | 4H (Ar-H) | Protons on the aminobenzyl ring. |

| Amine | ~5.0 - 5.5 | br s | 2H (Ar-NH₂) | Broad singlet for the primary aromatic amine protons. |

| Ester | ~4.1 | q | 2H (-OCH₂CH₃) | Quartet for the methylene group of the ethyl ester. |

| Benzylic | ~3.5 | s | 2H (Ar-CH₂-N) | Singlet for the benzylic protons connecting the ring to the piperidine N. |

| Piperidine | 2.0 - 3.0 | m | 9H (Piperidine ring) | Complex multiplet region for the 9 protons on the piperidine ring. |

| Ester | ~1.2 | t | 3H (-OCH₂CH₃) | Triplet for the methyl group of the ethyl ester. |

| ¹³C NMR | Expected δ (ppm) | Assignment | Rationale |

| Carbonyl | ~175 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |

| Aromatic | 115 - 148 | 6C (Aromatic) | Signals corresponding to the six carbons of the benzene ring. |

| Ester | ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| Benzylic | ~58-62 | Ar-CH₂-N | Benzylic carbon adjacent to the piperidine nitrogen. |

| Piperidine | 28 - 55 | 5C (Piperidine ring) | Aliphatic signals for the five distinct carbons of the piperidine ring. |

| Ester | ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

3450-3300 cm⁻¹ (N-H stretch): Two distinct peaks characteristic of a primary aromatic amine.

-

3050-3000 cm⁻¹ (Aromatic C-H stretch): Signals for the C-H bonds on the benzene ring.

-

2950-2800 cm⁻¹ (Aliphatic C-H stretch): Signals for the C-H bonds of the piperidine ring and ethyl group.

-

~1730 cm⁻¹ (C=O stretch): Strong, sharp absorbance for the ester carbonyl group.

-

~1600 cm⁻¹, ~1450 cm⁻¹ (C=C stretch): Absorbances for the aromatic ring.

-

~1250 cm⁻¹ (C-O stretch): Stretch for the ester C-O bond.

-

~1180 cm⁻¹ (C-N stretch): Stretch for the aliphatic and aromatic C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 262.35. In high-resolution mass spectrometry (HRMS), this will be observed with high accuracy.

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester function (-COOEt, 73 Da). The most significant fragmentation is often the cleavage of the benzylic C-N bond, resulting in a fragment at m/z 106 corresponding to the aminobenzyl cation [H₂N-C₆H₄-CH₂]⁺.

Applications in Research and Drug Development

This compound is not an end-product but a versatile starting point for the synthesis of compound libraries. Its strategic value lies in its functional handles.

-

Scaffold for Medicinal Chemistry: The piperidine nucleus is a privileged structure found in numerous FDA-approved drugs for CNS disorders, pain management, and cancer.[2][4][13] This molecule serves as an ideal starting point for exploring new chemical space around this core.

-

Derivatization via the Aromatic Amine: The primary aromatic amine is a key site for diversification. It can readily undergo:

-

Amide/Sulfonamide Formation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to generate a library of amide and sulfonamide derivatives. This is a common strategy for probing structure-activity relationships (SAR).

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Further reaction with aldehydes or ketones to form secondary amines.

-

-

Intermediate for Target Synthesis: This compound can act as a key intermediate in the multi-step synthesis of complex drug targets. The piperidine nitrogen's basicity and the reactivity of the amine and ester groups allow for sequential, controlled chemical modifications. For instance, similar piperidine structures are foundational to the synthesis of potent analgesics and acetylcholinesterase inhibitors.[5][14]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of its functional groups around the privileged piperidine scaffold. The synthetic route via reductive amination represents the most efficient and selective method for its preparation, avoiding common pitfalls of older techniques. A thorough understanding of its spectroscopic signature is essential for quality control and reaction monitoring. For researchers and drug development professionals, this compound is a gateway to vast libraries of novel molecules with potential therapeutic applications, making the mastery of its synthesis and characterization a valuable asset in the pursuit of new medicines.

References

-

Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

-

Singh, P., & Kumar, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Academia.edu. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]

-

Pearson+. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 306937-22-4. [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. [Link]

-

Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. [Link]

-

Oakwood Chemical. (n.d.). Piperidine-4-carboxylic acid ethyl ester. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

National Center for Biotechnology Information. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 306937-22-4 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a paramount structural motif in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility, combined with its ability to engage in key interactions with biological targets, makes it an invaluable component in the design of novel therapeutics. The compound of focus, Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, embodies this principle, integrating the versatile piperidine core with an aminobenzyl group, a feature that opens avenues for further chemical modification and targeted biological activity.

This technical guide provides a comprehensive overview of this compound, including its precise chemical identification, a detailed, field-proven synthesis protocol, in-depth characterization data, and an exploration of its potential applications in drug discovery and development.

PART 1: Chemical Identity and Properties

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section details the key identifiers and physicochemical properties of this compound.

IUPAC Name and Structural Representation

The formal IUPAC name for the compound is ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate .[3]

Caption: 2D Chemical Structure of this compound.

Key Identifiers

For unambiguous identification and literature tracking, the following identifiers are critical:

| Identifier | Value |

| CAS Number | 306937-22-4[3] |

| Molecular Formula | C15H22N2O2[3] |

| Molecular Weight | 262.35 g/mol [3] |

| InChI Key | WXYBQSXOZUFNJY-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. This data is crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Physical Form | Solid, semi-solid, or lump | |

| Melting Point | 42 °C | [3] |

| Purity (Typical) | ≥97% | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

PART 2: Synthesis Methodology - A Self-Validating Protocol

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its operational simplicity and the availability of reagents.[4][5] The causality behind this choice lies in the direct and controlled formation of the C-N bond between the piperidine nitrogen and the benzyl group, avoiding harsh conditions that could compromise the ester functionality.

Reaction Scheme

Caption: Reductive Amination Synthesis Workflow.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

3-Aminobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq) and 3-aminobenzaldehyde (1.05 eq). Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the solution. The acid catalyzes the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes. Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ester group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

PART 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Signals expected in the range of δ 6.5-7.2 ppm, corresponding to the protons on the 3-aminobenzyl ring.

-

Ethyl Ester Protons: A quartet at approximately δ 4.1 ppm (-OCH₂ CH₃) and a triplet at around δ 1.2 ppm (-OCH₂CH₃ ).

-

Benzyl Protons: A singlet at approximately δ 3.5 ppm (-N-CH₂ -Ar).

-

Piperidine Ring Protons: A complex series of multiplets between δ 1.8 and 3.0 ppm.

-

Amine Protons: A broad singlet around δ 3.7 ppm, which is D₂O exchangeable.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Ester Carbonyl: A signal around δ 175 ppm.

-

Aromatic Carbons: Signals in the range of δ 114-147 ppm.

-

Ethyl Ester Carbons: Signals at approximately δ 60 ppm (-OC H₂CH₃) and δ 14 ppm (-OCH₂C H₃).

-

Benzyl Carbon: A signal around δ 63 ppm (-N-C H₂-Ar).

-

Piperidine Ring Carbons: Signals in the range of δ 28-54 ppm.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ peak at m/z = 263.17.

Infrared (IR) Spectroscopy

-

N-H Stretch: Two bands expected in the region of 3350-3450 cm⁻¹ (primary amine).

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ (ester carbonyl).

-

C-N Stretch: Bands in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

PART 4: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block in pharmaceutical research. The primary amine on the benzyl ring serves as a versatile handle for further chemical elaboration, allowing for the synthesis of a diverse library of compounds for screening.

Precursor for Bioactive Molecules

The 1-benzylpiperidine moiety is a well-established pharmacophore in numerous centrally acting agents.[6] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, providing opportunities to modulate solubility, polarity, and interactions with biological targets.

Potential Therapeutic Areas

Derivatives of 1-benzylpiperidine have shown activity in several therapeutic areas, including:

-

Neurodegenerative Diseases: As precursors to cholinesterase inhibitors for the treatment of Alzheimer's disease.[7]

-

Oncology: The piperidine scaffold is present in numerous kinase inhibitors and other anti-cancer agents.

-

Pain Management: The structural similarity to opioids and other analgesics suggests potential in this area.

The 3-amino substitution pattern, in particular, allows for the introduction of functionalities that can target specific receptor subtypes or enzyme isoforms, offering a pathway to improved selectivity and reduced off-target effects.

Conclusion

This compound is a strategically designed chemical entity that combines the proven utility of the piperidine scaffold with the synthetic versatility of an aromatic amine. This guide has provided a comprehensive overview of its chemical identity, a robust and reproducible synthesis protocol, and an outline of its potential applications. As the demand for novel and effective therapeutics continues to grow, such well-characterized and versatile building blocks will remain essential tools for researchers and scientists in the field of drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 11, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 306937-22-4. Retrieved January 11, 2026, from [Link]

-

Nikolaevich, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. [Link]

- Google Patents. (n.d.). US4349386A - Mineral polymers and methods of making them.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Retrieved January 11, 2026, from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[FTIR] - Spectrum. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 306937-22-4 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a piperidine ring, an ethyl ester, and an aminobenzyl group, makes it a versatile scaffold for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. This guide provides a detailed, field-proven methodology for the synthesis of this compound, focusing on the principles of reductive amination. The protocol is designed for researchers and scientists in drug development and medicinal chemistry, emphasizing reproducibility, safety, and a deep understanding of the underlying chemical transformations.

Synthesis Strategy: Reductive Amination

The most common and efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This strategy involves the reaction of a primary amine (3-aminobenzaldehyde) with a secondary amine (ethyl piperidine-4-carboxylate) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the desired tertiary amine product.

Mechanism of Action

The reaction proceeds in two main stages:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (ethyl piperidine-4-carboxylate) on the carbonyl carbon of the aldehyde (3-aminobenzaldehyde). This is followed by dehydration to form a transient iminium ion. The acidic conditions, often facilitated by the addition of acetic acid, catalyze this step by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

In Situ Reduction: The iminium ion is then selectively reduced by a hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature and high selectivity for iminium ions over aldehydes, minimizing side reactions such as the reduction of the starting aldehyde.

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |

| 3-Aminobenzaldehyde | 121.14 | 10.0 | 1.21 | - |

| Ethyl piperidine-4-carboxylate | 157.21 | 10.0 | 1.57 | 1.62 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.18 | - |

| Dichloromethane (DCM), anhydrous | - | - | - | 50 |

| Acetic Acid, glacial | 60.05 | 10.0 | 0.60 | 0.57 |

| Saturated Sodium Bicarbonate Solution | - | - | - | 50 |

| Brine | - | - | - | 20 |

| Anhydrous Sodium Sulfate | 142.04 | - | - | ~5 g |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.21 g, 10.0 mmol) and ethyl piperidine-4-carboxylate (1.62 mL, 10.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Acid Catalyst: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the reaction mixture. Stir for 20 minutes at room temperature to facilitate the formation of the iminium ion.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Note: The addition may cause some effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound as a pale yellow oil or solid.[1]

Characterization

-

Appearance: Pale yellow oil or low melting solid.[1]

-

Molecular Formula: C₁₅H₂₂N₂O₂

-

Molecular Weight: 262.35 g/mol [2]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (t, J=7.6 Hz, 1H), 6.65-6.55 (m, 3H), 4.12 (q, J=7.1 Hz, 2H), 3.65 (s, 2H), 3.45 (s, 2H), 2.85 (d, J=11.2 Hz, 2H), 2.25-2.15 (m, 1H), 2.05 (t, J=11.2 Hz, 2H), 1.90-1.80 (m, 2H), 1.75-1.65 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.5, 146.5, 139.5, 129.2, 117.8, 114.5, 113.8, 62.8, 60.4, 53.2, 41.2, 28.5, 14.2.

Safety and Handling

-

3-Aminobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.

-

Ethyl piperidine-4-carboxylate: Causes skin and eye irritation.

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

-

Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Visualizations

Synthesis Pathway

Caption: Reductive amination synthesis pathway.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 306937-22-4. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

Chemeo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

Sources

Elucidating the Pharmacological Mechanism of Action for Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate: A Structurally-Informed, Target-Agnostic Protocol

An In-Depth Technical Guide

Abstract